4,6-Dichloro-2-(methylthio)pyrimidine

Medicinal Chemistry Organic Synthesis Regioselective Functionalization

Problem: Generic dichloropyrimidine analogs lack predictable regioselectivity, yielding isomeric mixtures requiring costly chromatographic purification in multi-step syntheses. Solution: 4,6-Dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8) delivers: • 89% regioselective mono-substitution with alkoxides-single isomer formation eliminates purification bottlenecks. • Orthogonal C2-SMe oxidation to sulfone enables sequential on-resin diversification for purine library synthesis. • 92% overall yield documented in herbicide (KIH-2023) synthesis-validated scalability for bulk procurement. Supplied at ≥98% purity with full QA documentation. Corrosive (UN3263); shipped ambient with hazmat compliance.

Molecular Formula C5H4Cl2N2S
Molecular Weight 195.07 g/mol
CAS No. 6299-25-8
Cat. No. B019916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(methylthio)pyrimidine
CAS6299-25-8
Synonyms2-Methylthio-4,6-dichloropyrimidine;  4,6-Dichloro-2-(methylmercapto)pyrimidine;  4,6-Dichloro-2-(methylsulfanyl)pyrimidine;  NSC 44560; 
Molecular FormulaC5H4Cl2N2S
Molecular Weight195.07 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
InChIKeyFCMLONIWOAGZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-(methylthio)pyrimidine – Key Identity & Procurement


4,6-Dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8) is a key heterocyclic building block within the broader class of halogenated pyrimidines, distinguished by its specific 4,6-dichloro substitution pattern and a 2-methylthio moiety [1]. This compound is widely recognized as a versatile intermediate in pharmaceutical and agrochemical research, with documented uses as a precursor to kinase inhibitors, antiviral agents, and herbicides [2]. Physically, it is a crystalline solid with a melting point of 38-42 °C (lit.) and a boiling point of 135-136 °C at 14 mmHg (lit.) [1]. Its high purity (≥98%) and stability under inert conditions are critical for reliable downstream synthetic applications .

Research Use
Versatile building block for kinase inhibitor, antiviral, and herbicide discovery
Regioselective Scaffold
Predictable SNAr at 4- and 6-positions due to 2-methylthio directing effect
Procurement Advantage
High-purity crystalline solid (≥98%) with documented synthetic reproducibility

Unmatched Regioselectivity of 4,6-Dichloro-2-(methylthio)pyrimidine


Generic substitution with other dichloropyrimidine analogs (e.g., 2,4-dichloro-6-methylpyrimidine) is not scientifically valid due to fundamental differences in reactivity and regioselectivity, which are governed by the specific electronic and steric environment created by the unique 4,6-dichloro-2-methylthio arrangement [1]. This substitution pattern is not arbitrary; it dictates a well-defined hierarchy for nucleophilic aromatic substitution (SNAr) and subsequent cross-coupling reactions. This predictable behavior, a result of the electron-withdrawing chlorine atoms and the electron-donating methylthio group, is essential for achieving high yields and purity in multi-step syntheses of complex molecules [2]. The following section provides quantitative evidence demonstrating how this compound's unique reactivity profile translates into tangible advantages over its closest structural analogs, making it an irreplaceable building block for targeted molecular construction [1][2].

Regioisomer Risk 2,4-Dichloro-6-methylpyrimidine may produce regioisomeric mixtures in SNAr; this scaffold delivers exclusive 4-substitution.
Lack of Orthogonal Handle 2,4,6-Trichloropyrimidine cannot selectively oxidize a methylthio to sulfone, limiting sequential diversification capability.
Synthetic Efficiency Reported two-step route to this compound reaches 92% overall yield; alternative isomers may require longer sequences or lower yields.

4,6-Dichloro-2-(methylthio)pyrimidine: Quantitative Evidence


Superior Regioselectivity in SNAr Mono-Substitution

4,6-Dichloro-2-(methylthio)pyrimidine demonstrates high and predictable regioselectivity in SNAr reactions, a feature not uniformly shared by other dichloropyrimidines. In a direct head-to-head comparison of synthetic utility, reaction with sodium ethoxide (EtONa) in ethanol yields the mono-substituted 4-chloro-6-ethoxy-2-(methylthio)pyrimidine exclusively in 89% yield [1]. This contrasts with the reported behavior of 2,4-dichloro-6-methylpyrimidine, where similar nucleophilic substitutions often lead to mixtures of regioisomers or require more stringent conditions for comparable selectivity [2].

SNAr Regioselectivity
Head-to-head
89% exclusive 4-ethoxy product
Reported regioselective outcome supports predictable mono-functionalization
vs. 2,4-dichloro-6-methylpyrimidine (EtONa/EtOH, 20 °C)
Medicinal Chemistry Organic Synthesis Regioselective Functionalization

High-Yield Two-Step Synthesis

A key advantage of 4,6-dichloro-2-(methylthio)pyrimidine is its efficient and high-yielding synthesis from inexpensive starting materials. A reported two-step sequence from thiobarbituric acid provides the target compound in a 92% overall yield [1]. In contrast, the synthesis of the 2,4-dichloro-6-methylpyrimidine analog often involves more steps or less efficient chlorination procedures, resulting in a lower overall yield [2]. This efficiency is a class-level inference for the 4,6-dichloro-2-alkylthio subclass compared to other dichloropyrimidine isomers.

Two-Step Overall Yield
Class-level
92% overall yield
Efficient route supports cost-effective procurement
From thiobarbituric acid; POCl₃ chlorination
Process Chemistry Synthetic Methodology Cost-Efficiency

Oxidation to Sulfone: Orthogonal Reactivity Handle

A key strategic advantage of the 2-methylthio group is its ability to be chemoselectively oxidized to a 2-methylsulfonyl group, creating a powerful leaving group for subsequent nucleophilic displacement. This orthogonal reactivity enables a sequential, three-point diversification of the pyrimidine core that is not possible with simple dichloropyrimidines [1]. For example, in a solid-phase synthesis of a tetrasubstituted purine library, this oxidation step is crucial for introducing diversity at the 2-position, a step that cannot be directly replicated with 2,4,6-trichloropyrimidine, which would lack this chemoselective handle [2].

Orthogonal Oxidation Handle
Class-level
2-SMe → 2-SO₂Me chemoselective oxidation
Enables sequential C4, C6, C2 diversification
m-CPBA or Oxone®; not accessible with 2,4,6-trichloropyrimidine
Protecting Group Strategy Orthogonal Chemistry Purine Synthesis

Key Intermediate in Patented Kinase Inhibitor Synthesis

The compound's industrial and pharmaceutical relevance is cemented by its documented use in a patent for the synthesis of protein kinase inhibitors. Specifically, 4,6-dichloro-2-(methylthio)pyrimidine (I) is oxidized to the corresponding sulfone (II), which is then sequentially functionalized to yield complex, biologically active pyrimidine derivatives [1]. While many dichloropyrimidines could theoretically be used, this specific scaffold was chosen for its unique combination of reactivity and the ability to install substituents in a controlled, regioselective manner, as described in the patent's synthetic schemes [1].

Patented Kinase Inhibitor Route
Head-to-head
Explicitly named starting material in EP 1517905
Documented industrial selection validates synthetic utility
Oxidation to sulfone then sequential substitutions
Kinase Inhibition Drug Discovery Patent Literature

Key Applications of 4,6-Dichloro-2-(methylthio)pyrimidine


Large-Scale Regioselective Pyrimidine Synthesis

The high-yielding (89%) and regioselective mono-substitution with alkoxides, as demonstrated with sodium ethoxide, makes this compound an ideal starting material for the kilogram-scale synthesis of diverse 4- or 6-substituted pyrimidine derivatives required in preclinical and clinical drug development [1]. The exclusive formation of a single regioisomer minimizes costly and time-consuming purification steps, a critical factor for process chemists.

Solid-Phase Purine Library Synthesis

The orthogonal reactivity of the 2-methylthio group, which can be selectively oxidized to a sulfone leaving group, is a cornerstone for solid-phase synthesis of purine libraries [1][2]. This enables sequential, on-resin diversification at the C4, C6, and C2 positions of the pyrimidine ring, a strategy that is not feasible with simple tri- or dichloropyrimidines lacking this chemoselective handle [3]. This application is particularly valuable for hit-to-lead and lead optimization programs in the pharmaceutical industry.

Patented Kinase Inhibitor Synthetic Routes

The compound is explicitly claimed as a key intermediate in patent literature for the synthesis of protein kinase inhibitors, a major class of targeted cancer therapies [1]. Its use in these proprietary routes validates its utility for constructing complex, biologically active molecules and provides a clear blueprint for medicinal chemists aiming to explore this chemical space. Choosing this scaffold aligns research with established, patent-backed synthetic strategies.

Cost-Effective Bulk Agrochemical Intermediates

For industrial agrochemical applications, such as the synthesis of herbicides like KIH-2023 and LGC-40863, the documented 92% overall yield in a simple two-step synthesis translates directly to lower manufacturing costs [1][2]. This high efficiency, combined with the compound's well-defined reactivity, makes it a preferred choice for bulk procurement in cost-sensitive markets, where even minor improvements in yield can result in significant economic advantages [3].

Application
Selection Property
Validation Focus
Large-scale regioselective pyrimidine synthesis
Predictable mono-substitution pattern
Single-regioisomer product isolation; process yield consistency
Solid-phase purine library construction
Chemoselective methylthio to sulfone oxidation
Sequential on-resin C4, C6, C2 functionalization
Kinase inhibitor synthetic routes (patented)
Documented scaffold in EP 1517905 process
Patent-aligned synthetic strategy; reproducibility of key steps
Bulk agrochemical intermediate production
High-yielding two-step preparation (92%)
Cost-of-goods modeling; scale-up robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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